![molecular formula C23H22FN5O2 B2764577 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105246-33-0](/img/structure/B2764577.png)

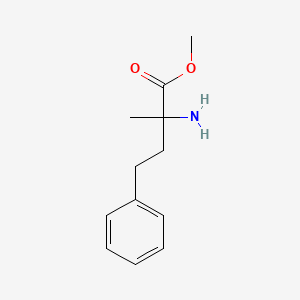

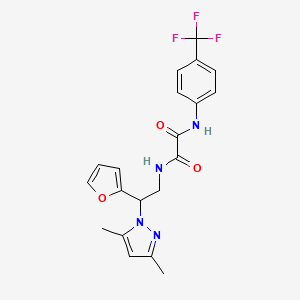

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

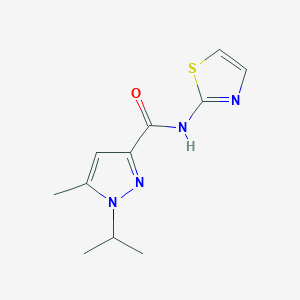

Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have shown high antimicrobial activity against various microorganism strains, indicating potential use in treating bacterial infections (Yurttaş et al., 2016).

Antitumor Activity

Several derivatives have shown notable antitumor activities. For example, novel pyrimidinyl pyrazole derivatives exhibited potent cytotoxicity against tumor cells, including human carcinoma, and showed potential as antitumor agents (Naito et al., 2005).

Synthesis and Biological Evaluation as Cytotoxic Agents

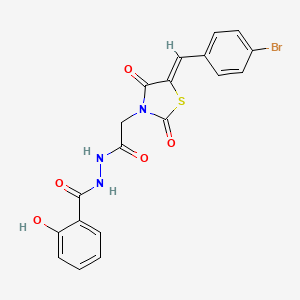

A series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, with some showing significant cytotoxicity (Köksal Akkoç et al., 2012).

Metabolism Study in Chronic Myelogenous Leukemia Patients

The metabolism of flumatinib, a tyrosine kinase inhibitor related to the specified compound, has been studied in chronic myelogenous leukemia patients, identifying its main metabolic pathways and metabolites, which can provide insights into its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Synthesis of Polyamides Containing Theophylline and Thymine

The compound has been used in the synthesis of polyamides containing theophylline and thymine, indicating potential applications in materials science and polymer chemistry (Hattori & Kinoshita, 1979).

Mécanisme D'action

Target of Action

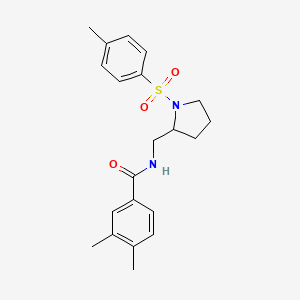

Similar compounds have been found to inhibit enzymes likeMonoacylglycerol Lipase (MAGL) and p21-activated kinase 4 (PAK4) . These enzymes play crucial roles in various biological processes, including endocannabinoid signaling and cell proliferation, respectively.

Mode of Action

For instance, MAGL inhibitors work by competitively inhibiting the enzyme with respect to its substrate . Similarly, PAK4 inhibitors occupy the hydrophobic cavity of the P-loop pocket of the enzyme .

Biochemical Pathways

Inhibition of magl leads to the elevation of 2-arachidonoylglycerol (2-ag), an endogenous agonist of the cannabinoid receptors cb1 and cb2 . This can affect mood, appetite, pain, and inflammation. Inhibition of PAK4 can affect cell proliferation, migration, and invasion .

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound’s bioavailability may be influenced by dosage and timing.

Result of Action

Similar compounds have demonstrated antinociceptive efficacy in models of inflammatory and neuropathic pain , and have shown to inhibit cell proliferation, migration, and invasion .

Propriétés

IUPAC Name |

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15-2-7-19-18(12-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)17-5-3-16(24)4-6-17/h2-7,12,14,26H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNGZPNQNDZEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)

![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)